Iodophenpropit dihydrobromide is a synthetic compound widely employed in scientific research as a potent and selective antagonist of the histamine H3 receptor (H3R). [, , , , , ] Its high affinity for the H3R, coupled with its selectivity over other histamine receptor subtypes, makes it a valuable tool for investigating the physiological and pathological roles of H3R in various biological systems. [, , , ]
Iodophenpropit dihydrobromide is a selective antagonist of the histamine H3 receptor, known for its high affinity and significant pharmacological properties. This compound has garnered attention in scientific research due to its potential applications in neuropharmacology and therapeutic interventions for various neurological disorders.
Iodophenpropit dihydrobromide is classified as a histamine H3 receptor antagonist, which plays a crucial role in modulating neurotransmitter release in the central nervous system. It is commercially available from various suppliers, including Tocris Bioscience and MedChemExpress, and is often utilized in experimental studies to explore the functions of histamine receptors in the brain .
The synthesis of iodophenpropit dihydrobromide involves several key steps, primarily focusing on the incorporation of iodine into the phenpropit structure. The synthesis typically includes:
For example, in one synthesis route, sodium iodide is reacted with a phenolic compound under acidic conditions to yield iodophenpropit dihydrobromide . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Iodophenpropit dihydrobromide has a complex molecular structure characterized by its specific arrangement of atoms. Its chemical formula is , with a molecular weight of approximately 576.13 g/mol .
The structural representation includes:
Iodophenpropit dihydrobromide undergoes various chemical reactions that are essential for its functionality as a histamine H3 antagonist. Key reactions include:
The binding affinity of iodophenpropit dihydrobromide is notably high, with a dissociation constant (KD) reported at 0.3 nM, indicating its strong interaction with the target receptor .
The mechanism of action of iodophenpropit dihydrobromide primarily involves antagonism at the histamine H3 receptor. By blocking this receptor, iodophenpropit dihydrobromide inhibits the inhibitory effects of endogenous histamine, leading to:
Iodophenpropit dihydrobromide exhibits several notable physical and chemical properties:
Iodophenpropit dihydrobromide is primarily used in scientific research related to:
Iodophenpropit dihydrobromide (IPP) is a high-affinity, competitive histamine H3 receptor (H3R) antagonist. Its mechanism involves binding to the orthosteric site of H3R, thereby preventing endogenous histamine from activating the receptor. This blockade disrupts H3R's constitutive activity—a key feature of this G protein-coupled receptor (GPCR) that allows it to signal even without agonist stimulation. By acting as an inverse agonist, IPP suppresses this basal signaling, shifting the receptor toward an inactive state [1] [7].
The functional impact of IPP is significant. H3R functions primarily as a presynaptic autoreceptor, inhibiting histamine release in the central nervous system. IPP antagonism thus increases histaminergic neurotransmission. Additionally, H3R serves as a heteroreceptor regulating other neurotransmitters, including acetylcholine, dopamine, and GABA. IPP-mediated disinhibition enhances the release of these neuromodulators, amplifying excitatory signaling cascades. This dual action underpins its potential therapeutic applications in cognition and seizure disorders [1] [3].
Table 1: Key Pharmacodynamic Effects of Iodophenpropit Dihydrobromide
Target Receptor | Mechanism | Functional Outcome |
---|---|---|
Histamine H3 Receptor | Competitive antagonism and inverse agonism | Suppression of constitutive H3R activity |
Presynaptic Autoreceptor | Blockade of histamine autoreceptors | Increased histamine release and synthesis |
Heteroreceptors (e.g., cholinergic, dopaminergic) | Disinhibition of neurotransmitter release | Enhanced acetylcholine, dopamine, and GABA release |
IPP exhibits exceptional affinity for the H3 receptor, with a dissociation constant (Kd) of 0.32–0.57 nM in rat and mouse brain membranes. This high affinity was confirmed via saturation binding assays using [¹²⁵I]-iodophenpropit, which demonstrated saturable, reversible, and monophasic binding kinetics. Scatchard analysis further validated a single, high-affinity binding site with Hill coefficients near unity (nH ≈ 1), indicating the absence of cooperativity [5] [6].
Selectivity profiling reveals IPP's specificity for H3R over other histamine receptor subtypes. Competition assays show weak affinity for H1 (Ki ≈ 1.71 µM) and H2 receptors (Ki ≈ 2.28 µM), confirming >1,000-fold selectivity for H3R. However, off-target interactions exist: IPP binds to 5-HT3 serotonin receptors (Ki = 11 nM) and α2-adrenoceptors (Ki = 120 nM). Despite this, autoradiographic studies confirm that [¹²⁵I]-IPP labeling in the brain aligns with known H3R-rich regions (e.g., cortex, striatum, hippocampus), unaffected by ligands for 5-HT3, α2, or σ receptors [5] [6] [10].
Table 2: Binding Affinity Profile of Iodophenpropit Dihydrobromide
Receptor Type | Kd or Ki (nM) | Selectivity vs. H3R |
---|---|---|
Histamine H3 Receptor | 0.32–0.57 | Reference |
Histamine H1 Receptor | 1,710 | >1,000-fold lower |
Histamine H2 Receptor | 2,280 | >1,000-fold lower |
5-HT3 Serotonin Receptor | 11 | ~30-fold lower |
α2-Adrenoceptor | 120 | ~200-fold lower |
Structurally, IPP belongs to the isothiourea class of H3 antagonists, characterized by a lipophilic aromatic group (4-iodophenyl) linked to an isothiourea moiety. This design confers higher H3R affinity (Kd = 0.32 nM) than early imidazole-based antagonists like thioperamide (Ki = 4.3 nM). Both compounds share off-target activity at 5-HT3 and σ receptors, but IPP's 5-HT3 affinity (Ki = 11 nM) is 10-fold stronger than thioperamide's (Ki = 120 nM) [6] [10].
Functional comparisons highlight IPP's superior in vivo efficacy. In amygdaloid kindled seizure models, IPP (5 mg/kg) significantly reduced seizure duration and severity, outperforming thioperamide at equivalent doses. This correlates with IPP’s enhanced blood-brain barrier penetration due to reduced imidazole-related polarity. Unlike imidazole-based antagonists (e.g., thioperamide, clobenpropit), IPP avoids cytochrome P450 inhibition, mitigating drug interaction risks. However, newer non-imidazole antagonists (e.g., pitolisant) exhibit improved selectivity by eliminating 5-HT3 interactions entirely [4] [9] [10].
Table 3: Comparison of Iodophenpropit with Analogous H3 Antagonists
Antagonist | Chemical Class | H3R Affinity (Ki/Kd, nM) | 5-HT3 Affinity (Ki, nM) | Key Distinction |
---|---|---|---|---|
Iodophenpropit | Isothiourea | 0.32–0.57 | 11 | Highest H3R affinity; moderate 5-HT3 offtarget |
Thioperamide | Imidazole | 4.3 | 120 | Lower H3R affinity; hepatotoxicity risk |
Clobenpropit | Isothiourea | ~1.0 | 240 | Moderate H3R affinity; agonist-like offtarget |
Pitolisant (BF2.649) | Non-imidazole | 0.16 | >10,000 | Negligible 5-HT3 binding; clinically approved |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7